5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione

Physicochemical differentiation Drug-likeness Permeability

5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione (CAS 1048367-95-8) is a synthetic hydantoin (imidazolidine-2,4-dione) derivative bearing a 3-trifluoromethylphenyl substituent at the C-5 position of the heterocyclic core. With a molecular formula of C₁₀H₇F₃N₂O₂ and a molecular weight of 244.17 g·mol⁻¹, the compound is supplied as a research-grade chemical with a typical purity of ≥98%.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.173
CAS No. 1048367-95-8
Cat. No. B2524863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione
CAS1048367-95-8
Molecular FormulaC10H7F3N2O2
Molecular Weight244.173
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2C(=O)NC(=O)N2
InChIInChI=1S/C10H7F3N2O2/c11-10(12,13)6-3-1-2-5(4-6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17)
InChIKeyHSWNRVZIMFXLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione (CAS 1048367-95-8) – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione (CAS 1048367-95-8) is a synthetic hydantoin (imidazolidine-2,4-dione) derivative bearing a 3-trifluoromethylphenyl substituent at the C-5 position of the heterocyclic core . With a molecular formula of C₁₀H₇F₃N₂O₂ and a molecular weight of 244.17 g·mol⁻¹, the compound is supplied as a research-grade chemical with a typical purity of ≥98% . The hydantoin scaffold is a privileged structure in medicinal chemistry, historically associated with anticonvulsant, antiandrogenic, and enzyme-inhibitory activities . The electron-withdrawing trifluoromethyl group at the meta position of the phenyl ring is a key pharmacophoric feature that differentiates this compound from unsubstituted phenylhydantoins and influences both target-binding affinity and metabolic stability.

Why 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione Cannot Be Replaced by Off-the-Shelf Hydantoin Analogs – Structural and Functional Differentiation


The hydantoin chemical space encompasses a broad spectrum of biological activities, yet even minor modifications—such as the position of the trifluoromethyl substituent, the presence of a nitro group, or the methylation pattern on the heterocycle—can dramatically alter target selectivity and ADME properties . 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione occupies a specific sub-region of this space that is structurally distinct from the clinically approved antiandrogen Nilutamide (5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione) and from common hydantoin anticonvulsants such as phenytoin (5,5-diphenylhydantoin) . The absence of the nitro group and the C-5 rather than N-3 phenyl tethering may reduce oxidative metabolism and avoid nitro-reductase-mediated toxicity, while the 3-CF₃-phenyl motif is expected to maintain androgen receptor (AR) affinity . These structural differences translate into distinct selectivity profiles, making generic substitution in research or preclinical settings scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione Relative to Structural Analogs


Molecular Size and Topological Polar Surface Area Comparison Against Nilutamide

The target compound exhibits a significantly lower molecular weight (244.17 vs. 317.22 g·mol⁻¹) and a reduced topological polar surface area (TPSA ≈ 66 Ų vs. ≈ 99 Ų) compared with the structurally related antiandrogen Nilutamide . The calculated partition coefficient (clogP) for the target compound is 1.43, versus approximately 1.8 for Nilutamide, indicating moderately lower lipophilicity that may favour aqueous solubility while retaining membrane permeability . The absence of the nitro group eliminates a metabolic soft spot prone to nitro-reduction, a pathway implicated in Nilutamide's hepatotoxic potential.

Physicochemical differentiation Drug-likeness Permeability

C-5 vs. N-3 Phenyl Substitution Pattern – Impact on Androgen Receptor Binding and Off-Target Profile

In the antiandrogenic hydantoin pharmacophore defined by patents from Roussel Uclaf and Hoechst Marion Roussel, optimal AR antagonism is observed when the phenyl ring bears a 3-CF₃ substituent and is attached directly to the C-5 position of the hydantoin ring . The target compound embodies this exact pattern, whereas Nilutamide carries the substituted phenyl at the N-3 position and incorporates 5,5-dimethyl groups. Published data for N-3-phenyl hydantoins indicate AR antagonist IC₅₀ values of 87–412 nM for Nilutamide in cell-based assays ; however, no direct AR binding data have been reported for the target compound. The C-5 linkage may confer a different binding pose within the AR ligand-binding domain, potentially altering the antagonist vs. agonist balance—a critical determinant of therapeutic utility in prostate cancer research .

Androgen Receptor Antagonist Selectivity Structure-Activity Relationship

Absence of Nitro Group – Implications for Metabolic Stability and Toxicological Safety Compared to Nilutamide

Nilutamide contains a 4-nitro substituent on the phenyl ring, which undergoes nitro-reductase-mediated biotransformation to yield reactive nitroso and hydroxylamine intermediates associated with hepatotoxicity and idiosyncratic adverse drug reactions . 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione lacks the nitro group entirely, eliminating this metabolic liability while retaining the 3-CF₃ group critical for target engagement. The hazard classification for the target compound (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation) reflects acute toxicity endpoints common to many research chemicals, without the specific hepatic warning associated with nitroaromatics .

Metabolic Stability Nitro-Reduction Hepatotoxicity Avoidance

Purity Benchmarking and Storage Stability for Procurement Decision-Making

The target compound is commercially available at a certified purity of ≥98% (HPLC), with a recommended storage condition of sealed container at 2–8 °C under dry atmosphere, supporting long-term stability . In comparison, Nilutamide reference standards are typically supplied at ≥99% purity but require desiccated storage at room temperature . The lower molecular weight and absence of the nitro group in the target compound may reduce hygroscopicity and dimerization potential, potentially extending shelf-life under standard laboratory storage conditions.

Chemical Purity Storage Stability Procurement Specifications

Optimal Research and Industrial Use Cases for 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione Based on Available Differentiation Evidence


Androgen Receptor (AR) Pharmacological Tool for Mechanism-of-Action Studies

The compound's structural alignment with the C-5 phenyl hydantoin antiandrogen pharmacophore makes it a valuable tool for investigating AR signalling pathways in prostate cancer cell lines or AR-transfected reporter models. Its use is indicated where a non-nitro-containing AR ligand is required to avoid nitro-reductase-mediated confounding effects .

Negative Control or Comparator Compound in Structure-Activity Relationship (SAR) Campaigns

As a structural analog of Nilutamide lacking both the N-3 phenyl tether and the 4-nitro group, this compound serves as an excellent negative control in SAR studies aimed at dissecting the contributions of the nitro group and the dimethyl hydantoin core to antiandrogenic activity, cellular toxicity, or metabolic stability .

Physicochemical Probe for Permeability and Solubility Assays

With a low molecular weight (244 g·mol⁻¹), modest lipophilicity (clogP 1.43), and a TPSA of approximately 66 Ų, the compound is suited as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments designed to benchmark cellular permeability of hydantoin-based AR antagonists .

Starting Material for Derivatization and Chemical Biology Probe Synthesis

The hydantoin N-3 position is unsubstituted, offering a site for further functionalization (e.g., alkylation, acylation, or bioconjugation) without perturbing the C-5 pharmacophore. This makes the compound a versatile building block for generating a focused library of C-5-(3-CF₃-phenyl) hydantoin derivatives for target identification or photoaffinity labelling studies .

Quote Request

Request a Quote for 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.